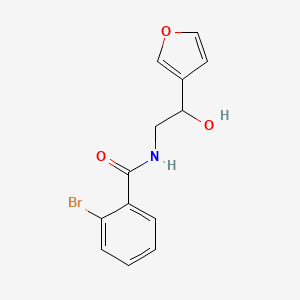

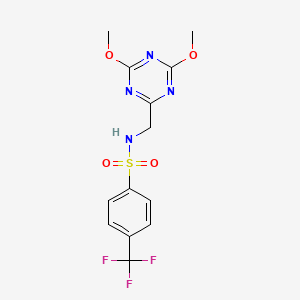

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide” belong to a class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The furan ring and the hydroxyethyl group attached to the nitrogen atom of the amide group add complexity to the molecule.

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form ketones. They can also participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the amide group can increase the compound’s solubility in water .Aplicaciones Científicas De Investigación

- AHL Modulation : This compound exhibits phenylacetanoyl L-homoserine lactone (PHL) activity, which strongly modulates LuxR-type receptors. It acts as an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) .

- Building Block : Chemists utilize this compound as a building block for more complex molecules. Its bromo and furan functionalities enable diverse synthetic routes for drug discovery or material science .

Antibacterial Activity

Synthetic Chemistry Applications

Mecanismo De Acción

Target of Action

The primary targets of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.

Mode of Action

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide acts as an active inhibitor of its targets . By binding to these receptors, it disrupts the normal signaling pathways in these bacteria, thereby inhibiting their ability to communicate and coordinate group behaviors.

Biochemical Pathways

The compound affects the quorum sensing pathways in the target bacteria . Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and resist antibiotics.

Result of Action

The inhibition of quorum sensing by 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide leads to a decrease in the virulence of the target bacteria . This can result in a reduced ability for the bacteria to cause disease, making it easier for the host’s immune system to clear the infection.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMINRHSWBIKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2828727.png)

![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide](/img/structure/B2828732.png)

![phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2828734.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid](/img/structure/B2828742.png)

![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2828743.png)

![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2828748.png)